molecular formula C8H6F2N2O3 B1303988 N-(2,6-Difluoro-3-nitrophenyl)acetamide CAS No. 25892-08-4

N-(2,6-Difluoro-3-nitrophenyl)acetamide

Cat. No.: B1303988
CAS No.: 25892-08-4
M. Wt: 216.14 g/mol
InChI Key: QWZBLFXPSOQZRQ-UHFFFAOYSA-N
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Description

Contextualizing N-(2,6-Difluoro-3-nitrophenyl)acetamide within the Broader Field of Fluorinated Nitroaromatic Acetamides

Fluorinated nitroaromatic compounds are a significant class of molecules in medicinal and materials chemistry. The introduction of fluorine atoms into an organic molecule can profoundly alter its physical, chemical, and biological properties, including metabolic stability and binding affinity to biological targets. When combined with a nitro group, another powerful functional group, the resulting scaffold becomes highly versatile for further chemical transformations. The acetamide (B32628) moiety further adds to the molecular complexity and potential for specific interactions. This compound is a representative example of this class, embodying the key features that make these compounds subjects of scientific inquiry.

Significance of the 2,6-Difluoro Substitution Pattern in Aromatic Compounds

The presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring is a critical feature of this compound. This substitution pattern has several important consequences:

Steric Hindrance: The fluorine atoms flank the acetamide and nitro groups, which can influence the conformation of the molecule and the reactivity of the adjacent functional groups.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly influences the electron density of the ring system. This has a direct impact on the reactivity of the compound in various chemical reactions.

Modulation of Physicochemical Properties: Fluorine substitution is a well-established strategy for modulating properties such as lipophilicity and metabolic stability in drug discovery. nih.gov

The synthesis of compounds with a 2,6-difluoroaniline (B139000) backbone, a likely precursor to this compound, has been a subject of interest, with various methods developed to achieve this specific substitution pattern. google.comgoogle.com

Role of the Nitro Group in Modulating Reactivity and Electronic Properties

The nitro group (-NO₂) is a strong electron-withdrawing group with a profound impact on the aromatic ring to which it is attached. Its key roles include:

Activation towards Nucleophilic Aromatic Substitution: The nitro group strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Electronic Delocalization: The nitro group can participate in resonance delocalization of electrons from the aromatic ring, which stabilizes certain reaction intermediates.

Directing Group: In electrophilic aromatic substitution reactions, the nitro group is a meta-directing deactivator.

The presence of the nitro group in this compound makes the aromatic ring electron-deficient, which is a key determinant of its reactivity.

Impact of the Acetamide Moiety on Molecular Interactions and Synthetic Utility

The acetamide group (-NHCOCH₃) is a common functional group in organic chemistry and pharmaceuticals. scielo.br Its presence in this compound contributes to the molecule's properties in several ways:

Hydrogen Bonding: The amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial in determining the solid-state structure of the molecule and its interactions with other molecules.

Synthetic Handle: The acetamide group can be hydrolyzed under acidic or basic conditions to reveal a primary amine, providing a route to further functionalization. Conversely, its synthesis via the acetylation of an aniline (B41778) is a common and generally high-yielding reaction. gauthmath.com

Modulation of Electronic Properties: The acetamide group is considered an activating, ortho-, para-directing group in electrophilic aromatic substitution, although its activating effect is attenuated compared to a simple amino group.

Overview of Research Trajectories for this compound and Analogues

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for analogous compounds suggest several areas of interest. These include:

Synthesis of Novel Heterocyclic Compounds: The reactivity of the fluorinated and nitrated aromatic ring makes it a suitable precursor for the synthesis of various heterocyclic systems through nucleophilic substitution reactions.

Development of Biologically Active Molecules: Fluorinated and nitrated acetanilides are scaffolds found in compounds with a range of biological activities. Research in this area would involve the synthesis of derivatives and their evaluation in biological assays.

Materials Science: The potential for hydrogen bonding and the specific electronic properties of such molecules could be explored in the context of developing new materials with desired optical or electronic properties.

Data for this compound and Related Compounds

Detailed experimental data for this compound is limited. The following tables provide a combination of predicted data for the target compound and experimental data for closely related analogues to offer a comparative perspective.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆F₂N₂O₃ uni.lu
Molecular Weight 216.14 g/mol bldpharm.com
Monoisotopic Mass 216.03465 Da uni.lu
Physical State Solid resbioagro.com
XlogP (Predicted) 1.1 uni.lu

This table is interactive. You can sort and filter the data.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 217.04193137.6
[M+Na]⁺ 239.02387146.2
[M-H]⁻ 215.02737139.5
[M+NH₄]⁺ 234.06847155.4
[M+K]⁺ 254.99781140.3

Data sourced from PubChemLite. uni.lu CCS refers to Collision Cross Section.

Table 3: Spectroscopic Data for an Analogous Compound: N-(2-Fluoro-6-nitrophenyl)acetamide

Spectroscopy TypeData
¹H NMR (400 MHz, CDCl₃) δ 10.17 (s, 1H), 8.78 (dd, J = 9.3, 5.2 Hz, 1H), 7.91 (d, J = 10.8 Hz, 1H), 7.39 (t, J = 9.1 Hz, 1H), 2.28 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 168.9, 156.9 (d, J = 247.7 Hz), 136.4 (d, J = 9.6), 131.3 (d, J = 2.8 Hz), 124.1 (d, J = 7.2 Hz), 123.4 (d, J = 22.0 Hz), 112.2 (d, J = 27.2 Hz), 25.4
¹⁹F NMR (376 MHz, CDCl₃) δ -116.03

Data sourced from The Royal Society of Chemistry. rsc.org This data is for a related compound and is provided for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-difluoro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c1-4(13)11-8-5(9)2-3-6(7(8)10)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZBLFXPSOQZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381734
Record name N-(2,6-Difluoro-3-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25892-08-4
Record name N-(2,6-Difluoro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-difluoro-3-nitrophenyl)acetamide
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Synthetic Methodologies for N 2,6 Difluoro 3 Nitrophenyl Acetamide and Its Precursors

Strategies for Introducing Fluorine Atoms into the Aromatic Ring

The initial challenge in the synthesis of N-(2,6-difluoro-3-nitrophenyl)acetamide lies in the creation of a difluorinated aromatic precursor. The two primary approaches for this are electrophilic and nucleophilic fluorination.

One common precursor for the target molecule is 2,6-difluoroaniline (B139000). Its synthesis can be achieved through various routes, often starting from readily available chlorinated benzenes. For instance, 1,2,3-trichlorobenzene (B84244) can undergo partial fluorine exchange to yield a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. This transformation is a nucleophilic aromatic substitution where chloride ions are displaced by fluoride (B91410) ions.

Another route involves the use of 1,3,5-trichlorobenzene. A potassium fluoride exchange reaction can convert this starting material into 1-chloro-3,5-difluorobenzene (B74746). This intermediate can then be further functionalized to introduce the desired substitution pattern.

Regioselective Nitration of Fluorinated Phenyl Systems

The introduction of a nitro group at the C3 position of a 2,6-difluorinated phenyl system is a critical step that dictates the final structure of the target molecule. This requires a regioselective nitration reaction, where the directing effects of the fluorine atoms play a crucial role. Fluorine atoms are ortho, para-directing yet deactivating groups in electrophilic aromatic substitution reactions. In a 1,3-difluorobenzene (B1663923) system, the positions ortho and para to the fluorine atoms are activated towards electrophilic attack.

Nitration Protocols and Reaction Conditions

The nitration of difluorinated aromatic compounds is typically achieved using a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

A general procedure for the nitration of a difluorobenzene derivative involves the slow addition of the aromatic compound to the pre-mixed nitrating agent at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction. The reaction mixture is then typically stirred for a period to ensure complete conversion.

In a specific example of nitrating a related compound, 1,2-difluorobenzene, the reaction with a mixture of sulfuric acid and nitric acid at 50°C for 180 minutes yielded 4-nitro-1,2-difluorobenzene in 72% yield after purification. While not the exact substrate, this demonstrates the general conditions applicable to such transformations.

Reagent/ConditionRole/ParameterTypical Value/Observation
Nitrating AgentSource of nitronium ion (NO₂⁺)Concentrated HNO₃ and H₂SO₄
TemperatureControls reaction rate and selectivity0°C to 50°C
Reaction TimeEnsures completion of the reactionVaries from minutes to hours
Work-upIsolation of the nitrated productQuenching with ice-water, extraction

Control of Isomer Formation and Byproduct Management

The directing effects of the two fluorine atoms in a 1,3-difluorinated ring system primarily guide the incoming nitro group to the C2, C4, and C6 positions. However, to obtain the desired 2,6-difluoro-3-nitro substitution pattern, the starting material would need to be 2,6-difluoroaniline or a derivative, where the amino group's directing effect also comes into play. If starting from 1,3-difluorobenzene, the primary nitration product would be 1,3-difluoro-2-nitrobenzene, with other isomers such as 1,3-difluoro-4-nitrobenzene also potentially forming.

The separation of these isomers can be challenging due to their similar physical properties. Techniques such as fractional distillation or chromatography are often employed for purification. In some cases, selective chemical reactions can be used to separate isomers. For example, hindered nitro isomers may react differently than unhindered ones, allowing for their separation.

Byproducts in nitration reactions can include dinitrated and polynitrated compounds, as well as oxidation products. Careful control of the stoichiometry of the nitrating agent and the reaction temperature is crucial to minimize the formation of these byproducts. Using a modest excess of the nitrating agent and maintaining a low temperature can favor monosubstitution.

Formation of the Acetamide (B32628) Linkage

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the acylation of the precursor, 2,6-difluoro-3-nitroaniline (B1591962).

Amidation Reactions from Aniline (B41778) Precursors

The most common method for forming the acetamide is the reaction of the aniline precursor with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

When using acetic anhydride, the reaction is often carried out in the presence of a catalyst, such as a strong acid, or in a solvent like glacial acetic acid. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, followed by the elimination of a molecule of acetic acid.

A procedure for a similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, involves cooling a solution of 4-fluoro-3-nitroaniline (B182485) and triethylamine (B128534) in chloroform (B151607) and then slowly adding 2-chloroacetyl chloride. After stirring, the product is isolated by extraction and recrystallization. This highlights a common approach where a base like triethylamine is used to neutralize the HCl byproduct when an acid chloride is the acylating agent.

Acetylating AgentCatalyst/BaseSolventKey Features
Acetic AnhydrideAcid catalyst (e.g., H₂SO₄) or noneGlacial Acetic AcidForms acetic acid as a byproduct.
Acetyl ChlorideBase (e.g., Triethylamine, Pyridine)Aprotic solvent (e.g., Chloroform, Dichloromethane)More reactive than acetic anhydride; requires a base to scavenge HCl.

Alternative Amidation Approaches (e.g., Acid Chloride Formation and Ammonolysis)

An alternative, though less direct, route to the final product would involve the synthesis of an acetyl chloride derivative of the aromatic ring, followed by reaction with ammonia (B1221849) (ammonolysis). This two-step process is generally less efficient for producing N-substituted acetamides from anilines.

The reaction of an acyl chloride with ammonia is typically a vigorous reaction that yields a primary amide. For instance, ethanoyl chloride reacts violently with a concentrated solution of ammonia to produce ethanamide and ammonium (B1175870) chloride. This method is more suitable for the synthesis of primary amides rather than the N-aryl acetamide .

A more practical alternative for the amidation of acid chlorides to primary amides involves the use of ammonium salts, such as ammonium chloride, as the amine source in a solvent like N-methylpyrrolidone (NMP), which can also act as an acid scavenger.

Synthesis of Key Intermediates

The construction of the this compound molecule relies on the availability of appropriately substituted precursors. The primary intermediates of concern are difluoroaniline derivatives, which form the core aromatic structure, and nitro-substituted benzyl (B1604629) oxiranes, which can be involved in alternative synthetic strategies or as building blocks for related compounds.

Preparation of Difluoroaniline Derivatives

The synthesis of difluoroaniline derivatives, particularly 2,6-difluoroaniline, is a critical first step. Various routes have been developed, often starting from readily available but highly chlorinated benzenes.

One prominent method begins with 1,2,3-trichlorobenzene. Through a partial fluorine exchange reaction, a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene is produced. This is followed by a selective reduction, often using a palladium catalyst, which preferentially removes the chlorine atom from 2,3-difluorochlorobenzene to yield ortho-difluorobenzene, leaving the desired 2,6-difluorochlorobenzene. The final step is an amination reaction to produce 2,6-difluoroaniline. google.comgoogle.com

Another approach starts from 1,3,5-trichlorobenzene. A KF exchange reaction is used to produce 1-chloro-3,5-difluorobenzene. This intermediate is then subjected to dichlorination and nitration in a single reactor to form a mixture of trichlorodifluoronitrobenzenes. Subsequent reduction of this mixture yields a combination of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net

A three-step synthesis from 2,6-dichlorobenzonitrile (B3417380) has also been reported. The process involves:

Fluorination of 2,6-dichlorobenzonitrile via halogen exchange to yield 2,6-difluorobenzonitrile.

Partial hydrolysis of the nitrile to 2,6-difluorobenzamide.

A Hofmann rearrangement of the benzamide (B126) to afford 2,6-difluoroaniline. jst.go.jp

The subsequent introduction of a nitro group at the 3-position is a crucial step. Direct nitration of 2,6-difluoroaniline can be challenging due to the activating nature of the amino group and the deactivating effect of the fluorine atoms. An alternative is the oxidation of 2,6-difluoroaniline to 2,6-difluoronitrobenzene, followed by a subsequent reduction and nitration sequence. For instance, 2,6-difluoroaniline can be oxidized using reagents like peroxybenzoic acid or sodium perborate (B1237305) in glacial acetic acid to yield 2,6-difluoronitrobenzene. chemicalbook.comorgsyn.org A subsequent selective reduction of one nitro group in a dinitro intermediate or a carefully controlled nitration of a protected aniline could then lead to the desired 2,6-difluoro-3-nitroaniline. The nitration of substituted pyridine-2,6-diamines has been achieved using a mixture of nitric and sulfuric acid in an anhydrous medium, suggesting that similar conditions could be explored for difluoroanilines. googleapis.com

Table 1: Comparison of Synthetic Routes to 2,6-Difluoroaniline

Starting MaterialKey StepsAdvantagesDisadvantages
1,2,3-TrichlorobenzenePartial fluorine exchange, selective reduction, aminationReadily available starting materialMulti-step process, formation of isomers
1,3,5-TrichlorobenzeneKF exchange, dichlorination, nitration, reductionSingle reactor for multiple stepsFormation of isomeric difluoroanilines
2,6-DichlorobenzonitrileHalogen exchange, hydrolysis, Hofmann rearrangementGood overall yieldMulti-step synthesis

Synthesis of Nitro-Substituted Benzyl Oxiranes

Nitro-substituted benzyl oxiranes are valuable intermediates in organic synthesis. The synthesis of compounds such as 2-(2-methyl-3-nitrophenyl)oxirane (B8468481) and 2-(4-nitrophenyl)oxirane (B1220430) has been documented through several methods.

A common and effective method is the epoxidation of the corresponding nitrostyrene. This reaction is typically carried out using a peracid, such as meta-chloroperbenzoic acid (m-CPBA), which delivers an oxygen atom across the double bond of the styrene (B11656) derivative to form the oxirane ring. smolecule.comevitachem.com

Another classical approach is the Darzens condensation. This reaction involves the condensation of an α-haloester or a related compound with a carbonyl compound, in this case, a nitro-substituted benzaldehyde, in the presence of a base to form an α,β-epoxy ester (a glycidic ester), which can be further converted to the desired oxirane. For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with triethyl phosphite (B83602) in the presence of a Lewis acid like ZnBr₂ can yield the corresponding bis(2-nitrophenyl)oxirane. sphinxsai.com

Table 2: Synthetic Approaches to Nitro-Substituted Benzyl Oxiranes

MethodStarting MaterialsReagentsKey Features
EpoxidationNitrostyrenePeracid (e.g., m-CPBA)Direct and efficient for converting alkenes to epoxides.
Darzens CondensationNitrobenzaldehyde, α-halo compoundBaseForms a new carbon-carbon bond and the epoxide ring in one pot.
From Aldehyde and Phosphite2-Nitrobenzaldehyde, Triethyl phosphiteLewis Acid (e.g., ZnBr₂)Leads to the formation of symmetrically substituted oxiranes.

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of efficient, environmentally friendly, and sustainable methods. In the context of this compound synthesis, these principles can be applied to the final acylation step.

Microwave-Assisted Synthesis in Acetamide Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The synthesis of acetamides from anilines is a reaction that has been shown to benefit greatly from microwave irradiation.

Studies have demonstrated the successful microwave-assisted synthesis of acetanilides from various aryl amines. These reactions are typically carried out in the presence of acetic anhydride or glacial acetic acid. The use of microwave energy can dramatically reduce reaction times from hours to minutes. For example, a guided-inquiry-based organic chemistry experiment utilizes microwave-assisted acetanilide (B955) synthesis to allow for reaction and product characterization within a single laboratory period.

Chemo- and Regioselectivity in Complex Synthetic Pathways

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic substitution reactions such as nitration.

In the synthesis of the 2,6-difluoro-3-nitroaniline precursor, the introduction of the nitro group at the C-3 position is a key regioselective step. The two fluorine atoms at C-2 and C-6 are ortho, para-directing but deactivating, while the amino group is strongly activating and ortho, para-directing. The nitration of a protected 2,6-difluoroaniline (as the acetanilide) would likely direct the incoming nitro group to the positions ortho and para to the activating acetamido group. However, the steric hindrance from the adjacent fluorine atom and the acetamido group would favor substitution at the C-3 and C-5 positions. Careful control of reaction conditions is necessary to achieve the desired 3-nitro isomer.

A patent for the preparation of 2,6-difluoroaniline describes a process where 1-chloro-3,5-difluorobenzene is chlorinated to 4,6-difluoro-1,2,3-trichlorobenzene. Subsequent nitration introduces a nitro group at the only available position between the two fluorine atoms, demonstrating a high degree of regioselectivity dictated by the existing substitution pattern. google.com

Catalytic Systems in this compound Synthesis

Catalysis plays a vital role in many of the synthetic steps leading to this compound, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

In the preparation of the 2,6-difluoroaniline precursor from halogenated benzenes, palladium-on-carbon (Pd/C) is a commonly used catalyst for hydrogenation and dehalogenation reactions. google.com For the final acetylation step, while it can proceed thermally, catalysts can be employed to improve efficiency. Lewis acids have been shown to catalyze the acetylation of anilines. A patent for the production of N-acylnitroaniline derivatives mentions the use of alkali metal or alkaline earth metal compounds as catalysts in the acylation of nitroanilines with acyl anhydrides or acyl halides. google.com

The choice of catalytic system can significantly influence the chemo- and regioselectivity of a reaction. For instance, in the synthesis of heterocyclic compounds from 2-chloro-N-(2-vinyl)aniline, the selectivity towards carbazoles, indoles, dibenzazepines, or acridines is controlled by the choice of the palladium ligand. This highlights the power of ligand-controlled catalysis in directing the outcome of complex transformations.

Despite a comprehensive search for experimental spectroscopic data, no specific ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, or IR spectra for this compound could be located in the available scientific literature, patents, or chemical databases. The generation of a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this specific compound, as per the requested outline, is therefore not possible at this time.

The required analysis, including chemical shift analysis, coupling patterns, and vibrational band assignments, is entirely dependent on the availability of this primary experimental data. While spectroscopic information for structurally related compounds, such as N-(2-Fluoro-6-nitrophenyl)acetamide, is available, it cannot be used to accurately describe the unique spectroscopic characteristics of this compound. rsc.org

An article conforming to the user's detailed outline would necessitate access to and interpretation of the actual spectral data for the target molecule. Without these foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Hydrogen Bonding Interactions from IR Data

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonds. For N-(2,6-Difluoro-3-nitrophenyl)acetamide, the key vibrational modes of interest are the N-H stretching and the C=O (Amide I) stretching vibrations. In the solid state, secondary amides like this compound are known to form intermolecular hydrogen bonds, typically creating chains or dimeric structures through N-H···O=C interactions. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₈H₆F₂N₂O₃. HRMS can confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass. uni.lu

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₈H₆F₂N₂O₃216.03465

This table presents the theoretically calculated exact mass for the specified molecular formula.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can fragment in predictable ways, providing valuable structural information. For this compound, several key fragmentation pathways can be anticipated based on its functional groups. libretexts.orgwhitman.edu

A common fragmentation for amides is the alpha-cleavage, which can lead to the formation of an acylium ion.

Loss of the nitrophenyl ring: Cleavage of the N-C(aryl) bond could result in a [CH₃CONH] fragment or, more likely, the detection of the stable acylium ion [CH₃CO]⁺ at m/z 43.

Loss of the acetyl group: Cleavage of the amide C-N bond can lead to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical, resulting in a fragment corresponding to the 2,6-difluoro-3-nitroaniline (B1591962) ion.

Loss of the Nitro Group: A characteristic fragmentation for aromatic nitro compounds is the loss of the nitro group (•NO₂, 46 Da) or a neutral NO molecule (30 Da) followed by CO.

Loss of Fluorine: The presence of fluorine atoms may lead to fragments corresponding to the loss of a fluorine radical (•F, 19 Da) or neutral hydrogen fluoride (B91410) (HF, 20 Da). whitman.edu

The relative abundance of these fragments helps in confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. Therefore, experimental data on its crystal system, space group, and precise molecular geometry are not available at this time.

The following sections describe the type of information that would be obtained from such an analysis.

If a single crystal of this compound were analyzed, the diffraction data would first reveal its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group. nih.gov The space group describes the symmetry elements present within the crystal lattice. For example, a related compound, 2-Chloro-N-(4-nitrophenyl)acetamide, was found to crystallize in the orthorhombic system with the space group Pbca. researchgate.net This information is fundamental to understanding how the molecules pack in the solid state.

BondLength (Å)
C=OData Not Available
C-N (amide)Data Not Available
N-C (aryl)Data Not Available
C-FData Not Available
C-N (nitro)Data Not Available

Illustrative table of bond length data that would be obtained from X-ray crystallography.

AngleDegree (°)
O=C-N (amide)Data Not Available
C-N-C (amide-aryl)Data Not Available
F-C-C (aryl)Data Not Available
O-N-O (nitro)Data Not Available

Illustrative table of bond angle data that would be obtained from X-ray crystallography.

Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

The molecular framework of this compound, featuring an amide group, a nitro group, and difluoro-substituted phenyl ring, suggests the potential for several types of intermolecular interactions that would dictate its crystal packing.

Hydrogen Bonds: The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is highly probable that the crystal structure would be significantly influenced by N-H···O=C hydrogen bonds, linking molecules into chains or more complex networks. Additionally, the oxygen atoms of the nitro group (-NO₂) are strong hydrogen bond acceptors and could participate in weaker C-H···O interactions with the aromatic C-H groups.

Halogen Bonds: The presence of two fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. Although fluorine is the least polarizable halogen and thus the weakest halogen bond donor, interactions of the type C-F···O or C-F···N could still occur, where the electrophilic region on the fluorine atom interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the nitro or carbonyl groups.

Other Interactions:

π-π Stacking: The electron-deficient nature of the difluoro-nitrophenyl ring could facilitate π-π stacking interactions with adjacent rings.

A summary of the probable intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptor
Hydrogen BondN-H (amide)O=C (amide), O (nitro)
Hydrogen Bond (weak)C-H (aromatic, methyl)O=C (amide), O (nitro), F
Halogen BondC-FO=C (amide), O (nitro), N (amide, nitro)
π-π StackingPhenyl RingPhenyl Ring
Dipole-DipolePolar functional groupsPolar functional groups

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules. researchgate.net By mapping various properties onto this surface, a detailed picture of the intermolecular environment can be obtained.

For this compound, a Hirshfeld surface analysis would be instrumental in the following ways:

Visualization of Contacts: The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface. This property highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are characteristic of strong interactions like hydrogen bonds. nih.gov

The expected contributions of various intermolecular contacts for this compound, as would be revealed by a 2D fingerprint plot, are outlined in the table below.

Contact TypeExpected Contribution
O···H/H···O A significant percentage, appearing as sharp spikes, representing the dominant N-H···O hydrogen bonds.
H···H A large, diffuse region, typically accounting for a substantial portion of the surface due to the abundance of hydrogen atoms.
F···H/H···F Expected to contribute to the overall packing, reflecting C-H···F interactions.
C···H/H···C Indicative of C-H···π interactions.
O···F/F···O Would provide evidence for the presence of C-F···O halogen bonds or other close contacts.
N···H/H···N Possible, but likely less significant than O···H contacts.
C···C Would indicate the presence of π-π stacking interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Descriptors

Chemical Hardness, Softness, and Electrophilicity Index:The values for these descriptors, which are derived from FMO energies, have not been calculated and reported in the literature for N-(2,6-Difluoro-3-nitrophenyl)acetamide.

While general principles of computational chemistry and DFT are well-established, their specific application to this compound has not been the subject of a published study. Therefore, a scientifically accurate article adhering to the requested detailed structure cannot be generated at this time.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insights into the electron distribution and the electrostatic potential. The analysis for this compound reveals a complex interplay of charge distribution influenced by the electron-withdrawing nature of the nitro group and the fluorine atoms, as well as the electron-donating character of the acetamide (B32628) group.

The strong electronegativity of the oxygen and fluorine atoms results in a significant negative charge accumulation on these atoms. The nitro group, being a powerful electron-withdrawing group, polarizes the benzene (B151609) ring, leading to a net positive charge on the carbon atoms of the ring, particularly those ortho and para to the nitro group. The nitrogen atom of the nitro group carries a positive charge due to the resonance delocalization of its lone pair towards the oxygen atoms.

Conversely, the acetamide group acts as a moderate electron-donating group through resonance, which can influence the charge distribution on the adjacent carbon atom of the phenyl ring. The nitrogen atom of the acetamide group exhibits a negative charge, while the carbonyl carbon shows a positive charge due to the electronegativity of the oxygen atom.

An illustrative Mulliken charge distribution for this compound, based on theoretical calculations for similar substituted nitrobenzene (B124822) derivatives, is presented in the table below.

AtomMulliken Charge (e)
O (nitro)-0.45 to -0.55
N (nitro)+0.60 to +0.70
C (nitro-substituted)+0.10 to +0.20
F-0.30 to -0.40
C (fluoro-substituted)+0.25 to +0.35
N (amide)-0.50 to -0.60
C (carbonyl)+0.55 to +0.65
O (carbonyl)-0.50 to -0.60

Note: The values in this table are illustrative and represent typical charge distributions for atoms in similar chemical environments. Actual values for this compound would require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with the surrounding environment.

The conformational landscape of this compound is primarily determined by the rotational freedom around the C-N bond linking the phenyl ring and the acetamide group, as well as the orientation of the acetamide group itself. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The presence of the two fluorine atoms at the 2 and 6 positions of the phenyl ring introduces significant steric hindrance, which is expected to influence the preferred orientation of the acetamide group. The dihedral angle between the plane of the phenyl ring and the plane of the acetamide group is a key parameter in defining the molecular conformation. Studies on similar ortho-substituted acetanilides suggest that a non-planar conformation is often favored to minimize steric clashes.

Furthermore, intramolecular hydrogen bonding between the amide proton and one of the ortho-fluorine atoms could potentially stabilize certain conformations, although the strength of such a C-F···H-N interaction is generally weak. The nitro group at the 3-position is also likely to influence the electronic environment and, consequently, the conformational preferences.

The conformation of this compound can be significantly influenced by the surrounding solvent environment. Molecular dynamics simulations incorporating explicit solvent molecules can provide a realistic model of these interactions.

In nonpolar solvents, intramolecular forces, such as steric hindrance and weak intramolecular hydrogen bonds, are likely to play a more dominant role in determining the conformational equilibrium. The solvent can also affect the rotational energy barriers, potentially leading to a more flexible or rigid molecular structure compared to the gas phase. Theoretical studies on simpler amides have shown that polar solvents can increase the weight of the dipolar resonance structure of the amide group, which can, in turn, affect the geometry and vibrational spectra of the molecule. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational approaches aimed at understanding and predicting the biological activity of chemical compounds based on their molecular structure. nih.gov These methods are instrumental in drug discovery and toxicology for designing new molecules with desired properties and for assessing the potential risks of chemical exposure. nih.govresearchgate.net

In silico methods, such as molecular docking, can be employed to predict the potential biological targets of this compound and to elucidate its binding mode at the molecular level. These techniques involve computationally placing the molecule into the active site of a target protein and estimating the binding affinity based on a scoring function.

Given the presence of the nitroaromatic moiety, a common structural feature in various bioactive compounds, it is plausible that this compound could interact with enzymes involved in redox processes. For instance, nitroreductases are a class of enzymes that can metabolize nitroaromatic compounds. Molecular docking studies could be used to investigate the potential of this compound to bind to the active site of various nitroreductases.

The acetamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting that it could form key interactions with amino acid residues in a protein's active site. The difluoro-substituted phenyl ring can participate in hydrophobic and van der Waals interactions. A hypothetical docking study could reveal the specific interactions that govern the binding of this molecule to a potential biological target.

The nitro group is a strong deactivating group in electrophilic aromatic substitution reactions, meaning it withdraws electron density from the benzene ring, making it less susceptible to attack by electrophiles. This deactivating effect is most pronounced at the ortho and para positions relative to the nitro group.

The acetamide group is generally considered an activating group in electrophilic aromatic substitution. The lone pair on the nitrogen atom can be delocalized into the benzene ring, increasing its electron density and making it more reactive towards electrophiles.

The combined effect of these substituents on this compound results in a complex pattern of reactivity. The strong deactivating nature of the nitro group and the inductive effect of the fluorine atoms likely dominate, rendering the aromatic ring electron-deficient and less reactive towards electrophilic attack. Conversely, this electron-deficient nature makes the ring more susceptible to nucleophilic aromatic substitution, especially at positions activated by the electron-withdrawing groups.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Difluoronitrophenyl Ring

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. masterorganicchemistry.com However, the presence of multiple deactivating groups—two fluorine atoms and a nitro group—significantly reduces the nucleophilicity of the aromatic ring in N-(2,6-Difluoro-3-nitrophenyl)acetamide, making EAS reactions challenging. minia.edu.egyoutube.com The acetamido group is an activating group, but its effect is counteracted by the powerful deactivating nature of the other substituents. stackexchange.com

In this compound, the aromatic ring has four substituents at positions 1 (acetamide), 2 (fluoro), 3 (nitro), and 6 (fluoro). The only available positions for an incoming electrophile are C4 and C5. The directing effect of each substituent determines the regioselectivity of the reaction.

Acetamido Group (-NHCOCH₃): This is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. stackexchange.com It directs incoming electrophiles to positions 2, 4, and 6. Since positions 2 and 6 are already substituted, it strongly directs towards C4.

Fluoro Groups (-F): Halogens are deactivating groups but are also ortho, para-directors. wikipedia.org The fluorine at C2 directs towards C1, C3, and C5. With C1 and C3 occupied, it directs towards C5. Similarly, the fluorine at C6 directs towards C1, C5, and C7 (which is C1), thus also directing towards C5.

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. youtube.comcognitoedu.org The nitro group at C3 directs incoming electrophiles to positions 1 and 5. With C1 occupied, it directs towards C5.

SubstituentPositionTypeDirecting EffectTarget Position(s)
AcetamidoC1Activating, o,p-directorOrtho, ParaC4
FluoroC2Deactivating, o,p-directorOrtho, ParaC5
NitroC3Deactivating, m-directorMetaC5
FluoroC6Deactivating, o,p-directorOrtho, ParaC5

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This type of reaction is facilitated by the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. acs.org

The nitro group (-NO₂) plays a crucial role in activating the ring for nucleophilic attack. As a potent electron-withdrawing group, it delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it. acs.org For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. In this compound, the nitro group at C3 is ortho to the fluorine atom at C2, strongly activating this position for nucleophilic displacement. The fluorine at C6 is meta to the nitro group and is therefore not significantly activated by it.

Reactions of the Acetamide (B32628) Moiety

The acetamide functional group (-NHCOCH₃) also possesses its own characteristic reactivity, distinct from its influence on the aromatic ring.

The amide bond of the acetamide group can be cleaved through hydrolysis, a reaction that can be catalyzed by either an acid or a base. patsnap.com This reaction converts the this compound back into its parent amine, 2,6-difluoro-3-nitroaniline (B1591962), and a carboxylic acid (acetic acid).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule, which acts as the nucleophile. patsnap.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the carbon-nitrogen bond to yield the amine and a carboxylate salt. patsnap.com

This hydrolysis reaction is a fundamental process in amide chemistry and serves as a method to deprotect the amino group in synthetic sequences.

Insufficient Data Available for Comprehensive Article Generation

After conducting an extensive search for scholarly articles and research data, it has been determined that there is insufficient publicly available scientific literature to generate a thorough and detailed article on the chemical compound “this compound” that meets the specific requirements of the provided outline.

The requested article structure demands in-depth information, including detailed research findings and data tables, for the following sections:

Photochemical Reactions and Degradation Mechanisms:There is no specific information available on the photochemical reactions, pH dependence of photodegradation, or the identification of photoproducts and degradation pathways for this compound. While the photochemistry of related compounds like nitrophenols and other fluorinated aromatics has been studied, this information cannot be directly and accurately extrapolated to the target compound to a degree that would satisfy the request for a scientifically rigorous article.

Due to the absence of specific experimental data and research findings for “this compound” in the requested areas, it is not possible to create an article that is both "thorough, informative, and scientifically accurate" while strictly adhering to the provided outline. The generation of such an article would require speculation and generalization that would not meet the standards of a professional and authoritative scientific document.

Applications in Advanced Materials and Chemical Biology

Precursor in Organic Synthesis for Complex Molecules

The chemical architecture of N-(2,6-Difluoro-3-nitrophenyl)acetamide provides reactive sites that are essential for constructing intricate molecular frameworks. The acetamide (B32628) group can be hydrolyzed or otherwise modified, while the nitro group can be reduced to an amine, which is a key step in many synthetic pathways. The fluorine atoms influence the electronic properties of the phenyl ring, enhancing the potential for various substitution reactions.

Acetamide derivatives, particularly those containing activated aromatic rings, are foundational materials for synthesizing a wide array of heterocyclic compounds. Heterocycles are core structures in many biologically active molecules. For instance, α-chloroacetamides are recognized as versatile building blocks for creating complex heterocyclic structures. The synthesis of nitro-containing heterocyclic compounds, such as certain benzothiazole (B30560) derivatives, highlights the importance of nitrophenyl precursors in this field. researchgate.net The general strategy involves reacting a substituted acetamide with other reagents to form rings like thiazoles, pyrazoles, or oxadiazoles, which are prevalent in many pharmaceutical agents. nih.gov

The synthesis process can involve multiple steps, such as the reaction of a substituted 2-aminobenzothiazole (B30445) with chloroacetyl chloride to form an intermediate like 2-chloro-N-(4,6-dibromo-1,3-benzothiazol-2-yl)acetamide. researchgate.net This intermediate can then be reacted with various amines to produce a library of final heterocyclic products. researchgate.net This modular approach allows chemists to systematically alter the final structure to achieve desired properties.

The role of acetamide derivatives as intermediates is crucial in the development of new drugs. The acetamide functionality is a common feature in many pharmacologically active compounds and can be readily introduced or modified during a synthetic sequence. These derivatives serve as key intermediates in the creation of agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antifungal properties.

For example, phenoxy acetamide derivatives have been investigated for a range of therapeutic applications. nih.gov Similarly, acetamide scaffolds are integral to the synthesis of certain cyclooxygenase-II (COX-II) inhibitors, which are important anti-inflammatory drugs. The versatility of the acetamide group allows it to be incorporated into diverse molecular backbones, leading to compounds with tailored pharmacological profiles.

Future Research Directions and Unexplored Potential

Development of Stereoselective Synthetic Methods

The synthesis of chiral derivatives of N-(2,6-Difluoro-3-nitrophenyl)acetamide represents a promising avenue for future research. The development of stereoselective synthetic methods could unlock access to novel compounds with potentially enhanced biological activities or unique material properties.

Current research in organic synthesis has seen a surge in the development of catalytic asymmetric methods for the formation of amides. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the selective formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of prochiral imines is a well-established and efficient approach for preparing valuable α-chiral amines, which can then be converted to the corresponding amides. nih.gov The application of such methodologies to precursors of this compound could yield enantiomerically enriched products.

Furthermore, the field of biocatalysis offers another powerful tool for stereoselective synthesis. Enzymes, with their inherent chirality, can catalyze reactions with high enantioselectivity under mild conditions. The use of enzymes for the kinetic resolution of racemic amines or the asymmetric amidation of prochiral substrates could be explored for the synthesis of chiral derivatives of the target compound.

Synthetic ApproachPotential OutcomeKey Considerations
Catalytic Asymmetric HydrogenationEnantiomerically enriched amine precursorsCatalyst selection, reaction optimization
Enzymatic Kinetic ResolutionSeparation of racemic amine precursorsEnzyme screening, substrate compatibility
Asymmetric AmidationDirect formation of chiral amidesDevelopment of suitable chiral catalysts

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The optimization and control of the synthesis of this compound and its derivatives can be significantly enhanced through the application of advanced spectroscopic probes for real-time reaction monitoring. Process Analytical Technology (PAT) is a framework that encourages the use of in-situ analytical techniques to gain a deeper understanding of chemical processes. longdom.orgmt.com

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. acs.org This data is invaluable for determining reaction kinetics, identifying reaction endpoints, and detecting the formation of any unwanted byproducts. For the synthesis of this compound, which likely involves nitration and amidation steps, real-time monitoring could be used to precisely control the addition of reagents and the reaction temperature, thereby improving yield and purity. nih.govresearchgate.net

Moreover, the development of specialized probes, potentially incorporating fiber optics, would allow for the monitoring of reactions under harsh conditions, such as high pressure or temperature, which may be necessary for certain synthetic transformations. The data generated from these in-situ measurements can be used to build kinetic models of the reaction, facilitating process optimization and scale-up.

Spectroscopic TechniqueInformation GainedPotential Application in Synthesis
In-situ FTIR SpectroscopyFunctional group changes, concentration profilesMonitoring of amidation and nitration steps
In-situ Raman SpectroscopyMolecular vibrations, reaction progressReal-time analysis of aromatic substitution
Fiber-Optic ProbesData from harsh reaction environmentsMonitoring high-pressure or high-temperature reactions

Exploration of Bio-conjugation Strategies

The presence of fluorine atoms and a nitro group on the aromatic ring of this compound makes it an intriguing candidate for bio-conjugation studies. Bio-conjugation, the covalent attachment of a molecule to a biomolecule such as a protein or a nucleic acid, is a powerful tool in chemical biology and drug development.

The fluorine atoms can serve as handles for bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org For instance, the development of fluorinated building blocks for "click chemistry," a group of rapid, selective, and high-yielding reactions, has expanded the toolbox for bioconjugation. nih.gov The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can also be exploited to create stable and specific conjugates. acs.org

The nitro group, on the other hand, can be reduced under hypoxic conditions, which are characteristic of the microenvironment of solid tumors. This property could be leveraged for the development of hypoxia-activated prodrugs. In such a strategy, this compound could be linked to a cytotoxic agent, which would be released upon reduction of the nitro group in the low-oxygen environment of the tumor, leading to targeted cell killing.

Bio-conjugation StrategyPotential ApplicationKey Features
Fluorine-based Click ChemistryLabeling of biomolecules for imaging or diagnosticsHigh selectivity and reaction efficiency of click reactions
Hypoxia-Activated ProdrugsTargeted cancer therapySelective drug release in tumor microenvironments
Bioorthogonal LabelingIn-vivo tracking and imaging of biological processesMinimal interference with native biological functions

Application in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry, which focuses on the study of non-covalent interactions, and crystal engineering, the design and synthesis of crystalline solids with desired properties, offer exciting avenues for the exploration of this compound. The presence of hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl and the nitro group), along with the potential for halogen bonding and π-π stacking interactions, makes this molecule a versatile building block for the construction of novel supramolecular assemblies. mdpi.com

The formation of co-crystals, which are crystalline solids composed of two or more different molecules in a stoichiometric ratio, is a promising area of investigation. nih.govmdpi.com By co-crystallizing this compound with other molecules, it may be possible to tune its physical properties, such as solubility, melting point, and stability. Given that many nitroaromatic compounds are energetic materials, crystal engineering could also be employed to design co-crystals with modified energetic properties. rsc.orged.ac.uk

Furthermore, the self-assembly of this compound into well-defined supramolecular structures, such as gels or liquid crystals, could be explored. The interplay of the various non-covalent interactions could lead to the formation of materials with interesting optical or electronic properties.

Area of ResearchPotential OutcomeKey Interactions
Co-crystal FormationModified physical and energetic propertiesHydrogen bonding, halogen bonding, π-π stacking
Supramolecular GelsNovel soft materials with tunable propertiesSelf-assembly through non-covalent forces
Liquid Crystal DesignAnisotropic materials for optical applicationsMolecular shape and intermolecular interactions

Integration with Artificial Intelligence for Predictive Modeling of Reactivity and Applications

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. cmu.eduresearchgate.netukcatalysishub.co.uk For this compound, AI and ML could be employed in several key areas.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or toxicity of derivatives of this compound. nih.govnih.govmdpi.com By training a model on a dataset of related compounds with known activities, it would be possible to predict the potential of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more promising candidates.

Machine learning models can also be used to predict the outcome of chemical reactions, including the yield and selectivity. youtube.comresearchgate.net By training a model on a large dataset of reactions involving substituted anilines and acylating agents, it may be possible to predict the optimal conditions for the synthesis of this compound and its analogs. This could significantly accelerate the process of reaction optimization.

Furthermore, AI could be used to design novel catalysts for the stereoselective synthesis of chiral derivatives of the target compound. By learning the relationship between catalyst structure and stereoselectivity, a machine learning model could propose new catalyst structures with improved performance.

AI/ML ApplicationPotential BenefitData Requirements
QSAR ModelingPrediction of biological activity and toxicityDataset of compounds with known properties
Reaction Outcome PredictionOptimization of synthetic routesLarge dataset of related chemical reactions
Catalyst DesignDiscovery of new and improved catalystsData on catalyst structure and performance

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(2,6-Difluoro-3-nitrophenyl)acetamide, and what are the critical reaction parameters to optimize yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Nitration : Introduce the nitro group at the 3-position of 2,6-difluoroaniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Acetylation : Protect the amine group via acetylation using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., DMF or THF) at 50–60°C.
Critical parameters include reaction temperature (to avoid over-nitration), stoichiometry of nitrating agents, and purification via recrystallization (e.g., using ethanol/water mixtures). Yield optimization requires monitoring intermediates by TLC and adjusting reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :
  • ¹H/¹⁹F NMR :
  • ¹H NMR : A singlet at δ ~2.1 ppm for the acetamide methyl group. Aromatic protons (if present) show splitting patterns due to fluorine coupling (e.g., meta-fluorines cause deshielding).
  • ¹⁹F NMR : Two distinct signals for the 2,6-difluoro substituents (~-110 to -120 ppm), influenced by the nitro group’s electron-withdrawing effect.
  • IR Spectroscopy : Strong stretches at ~1660–1680 cm⁻¹ (amide C=O) and ~1520–1550 cm⁻¹ (nitro group).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₈H₅F₂N₂O₃) and fragment ions corresponding to loss of NO₂ or acetyl groups .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Primarily soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Limited solubility in water due to hydrophobic fluorine and nitro groups.
  • Stability : Sensitive to strong bases (risk of amide hydrolysis) and prolonged UV exposure (nitro group degradation). Store in amber vials under inert atmosphere at -20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts) observed during characterization?

  • Methodological Answer :
  • Unexpected NMR Splitting : Use 2D NMR (e.g., COSY, NOESY) to confirm coupling interactions. Compare with computational predictions (DFT-based NMR chemical shift calculations).
  • Anomalous IR Shifts : Verify sample purity via HPLC. Rule out polymorphism by analyzing crystallized samples via X-ray diffraction (as demonstrated in analogous acetamide crystal studies) .

Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Analyze HOMO-LUMO gaps to predict charge-transfer interactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on solubility and aggregation behavior. Validate with experimental partition coefficients (logP) from HPLC retention times .

Q. In designing derivatives for structure-activity relationship (SAR) studies, what strategies can systematically modify the core structure while maintaining analytical tractability?

  • Methodological Answer :
  • Functional Group Interconversion : Replace nitro with cyano or sulfonamide groups to alter electron density.
  • Regioselective Halogenation : Introduce bromine at the 4-position via electrophilic substitution to enable cross-coupling reactions.
  • Isosteric Replacements : Substitute fluorine with chlorine to study steric vs. electronic effects. Monitor reaction progress via LC-MS and isolate intermediates via flash chromatography .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the biological activity or reactivity of this compound in published studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst).
  • Meta-Analysis : Compare crystallographic data (e.g., bond lengths, angles) with computational models to identify structural outliers.
  • Controlled Variables : Test hypotheses about substituent effects using a congeneric series (e.g., nitro vs. methoxy analogs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2,6-Difluoro-3-nitrophenyl)acetamide
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N-(2,6-Difluoro-3-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.